Doxantrazole

Reactive oxygen species Alveolar macrophages Oxidative stress

Cromolyn and nedocromil fail to inhibit mucosal mast cells, undermining GI and systemic allergy models. Doxantrazole solves this with oral bioavailability and dual mucosal/connective tissue mast cell stabilization. • Orally active in humans at 200 mg; <1% oral bioavailability of cromolyn makes systemic studies infeasible. • Inhibits human & rat intestinal mucosal mast cell histamine secretion, unlike cromolyn/nedocromil. • ~10× more potent than sodium cromoglycate in scavenging alveolar macrophage ROS. • Validated in intestinal I/R injury models; ketotifen (CTMC-selective) shows no protection. Supplied as a research-grade reference compound with batch-to-batch consistency for reproducible in vivo pharmacology.

Molecular Formula C14H8N4O3S
Molecular Weight 312.31 g/mol
CAS No. 51762-95-9
Cat. No. B1210725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxantrazole
CAS51762-95-9
Synonyms3-(5-tetrazolyl)thioxanthone-10,10-dioxide
BW 59C
doxantrazole
Molecular FormulaC14H8N4O3S
Molecular Weight312.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=NNN=N4
InChIInChI=1S/C14H8N4O3S/c19-13-9-3-1-2-4-11(9)22(20,21)12-7-8(5-6-10(12)13)14-15-17-18-16-14/h1-7H,(H,15,16,17,18)
InChIKeyVIDCTSLIEZMQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxantrazole Sourcing Guide: Oral Mast Cell Stabilizer


Doxantrazole (CAS 51762-95-9), also known as BW 59C, is a synthetic thioxanthone derivative and a mast cell stabilizer originally developed as an orally active antiallergic agent [1]. It inhibits mast cell degranulation, thereby preventing the release of mediators like histamine, and has demonstrated additional activity as a free radical scavenger [2]. Unlike many classic mast cell stabilizers, doxantrazole exhibits significant oral bioavailability in humans, making it a valuable reference compound for in vivo studies where systemic delivery is required [1].

Doxantrazole: Analogs Are Not Interchangeable


Substituting doxantrazole with another mast cell stabilizer like cromolyn sodium or nedocromil sodium can lead to significantly different experimental outcomes. This class of compounds exhibits marked functional heterogeneity depending on the target cell type (mucosal vs. connective tissue mast cells), species (human vs. rodent), and tissue of origin (intestinal vs. pulmonary) [1]. Doxantrazole has a distinct pharmacological profile, including oral bioavailability, a broader spectrum of activity across mast cell subtypes, and unique mechanistic effects such as synergy with beta-adrenergic agonists, which are not shared by its closest analogs [2]. The quantitative evidence below delineates these specific, non-interchangeable characteristics.

Doxantrazole Comparative Evidence


Radical Scavenging Potency vs. Cromolyn

In a direct head-to-head comparison using guinea-pig alveolar macrophages stimulated with phorbol myristate acetate (PMA), doxantrazole achieved 75% inhibition of lucigenin-dependent chemiluminescence at a concentration of 1 mM, whereas sodium cromoglycate (SCG) required a 10-fold higher concentration (10 mM) to achieve only 55% inhibition [1]. The authors concluded that doxantrazole is approximately 10 times more potent than SCG as an oxygen radical scavenger in this model [1].

Reactive oxygen species Alveolar macrophages Oxidative stress

Human Intestinal Mast Cell: Inhibition vs. Cromolyn & Nedocromil

In a comparative study using isolated human intestinal mast cells, doxantrazole, theophylline, quercetin, and salbutamol all significantly inhibited anti-IgE-induced histamine secretion [1]. In stark contrast, cromolyn sodium and nedocromil sodium (along with the experimental drug FPL 52694) failed to inhibit histamine secretion to a statistically significant extent in the same human intestinal mast cell preparation [1]. Cromolyn sodium showed only a 15-30% inhibition that did not reach statistical significance [1].

Human mast cells Intestinal mucosa Histamine secretion

Mast Cell Subtype Activity vs. Cromolyn

In isolated rat intestinal mucosal mast cells (MMC), disodium cromoglycate (up to 10⁻³ M) and other anti-allergic compounds failed to inhibit antigen-induced histamine secretion, though they were effective against peritoneal mast cells (PMC) [1]. In contrast, doxantrazole (10⁻⁵ to 10⁻³ M) inhibited histamine secretion from both MMC and PMC in a comparable dose-dependent manner [1]. This demonstrates that doxantrazole exhibits a broader spectrum of activity across functionally distinct mast cell subtypes, whereas cromolyn's activity is restricted to connective tissue-type mast cells in this model.

Mast cell heterogeneity Mucosal mast cells Connective tissue mast cells

Isoproterenol Synergy vs. Cromolyn & Other Stabilizers

In a comparative study of antiallergic drugs, doxantrazole demonstrated a synergistic effect on the inhibition of histamine release when combined with the beta-adrenergic agonist isoproterenol [1]. Other tested drugs, including disodium cromoglycate, PRD-92, and N5', were devoid of this synergistic capacity [1]. This property suggests a unique pharmacological interaction that may be relevant for combination therapy approaches or for studies investigating cross-talk between mast cell stabilization and beta-adrenergic signaling pathways.

Beta-adrenergic synergy Histamine release inhibition Pharmacological combination

Ischemia-Reperfusion Injury Protection vs. Ketotifen

In a rat model of intestinal ischemia-reperfusion (I/R), doxantrazole prevented the I/R-induced increase in three key parameters: plasma rat mast cell protease II (RMCP II) levels (a marker of mucosal mast cell degranulation), myeloperoxidase (MPO) activity (granulocyte infiltration), and epithelial permeability [1]. In the same study, the connective tissue mast cell stabilizer ketotifen had no effect on any of these parameters [1]. This demonstrates that doxantrazole specifically targets mucosal mast cells to confer protection in this injury model, whereas ketotifen, which primarily stabilizes connective tissue mast cells, is ineffective.

Ischemia-reperfusion Intestinal injury Mast cell degranulation

Cystic Fibrosis GI Motility: vs. Cromolyn & Ketotifen

In a study using wild-type (WT) and cystic fibrosis (CF) mice, animals were treated for 3 weeks with one of three mast cell stabilizing drugs: ketotifen, cromolyn, or doxantrazole [1]. Of the three mast cell stabilizers tested, only doxantrazole significantly affected small intestinal transit in wild-type mice [1]. None of the stabilizers had any significant effect on gastric emptying or small intestinal transit in CF mice [1]. This indicates that doxantrazole possesses a unique pharmacological profile in modulating gastrointestinal motility under normal physiological conditions, which is not shared by ketotifen or cromolyn in this specific disease model context.

Cystic fibrosis Gastrointestinal transit Mast cell stabilizers

Doxantrazole Optimal Use Cases


Orally Bioavailable Mast Cell Stabilization In Vivo

Doxantrazole is a reference-standard tool compound for in vivo studies in rodents and humans where systemic delivery of a mast cell stabilizer via oral administration is required. Unlike cromolyn sodium, which has minimal oral bioavailability (<1% in humans, ~5% in rats), doxantrazole is demonstrably orally effective, having been shown to inhibit immediate-type asthmatic responses in human volunteers at a 200 mg oral dose [1] and to exert antiallergic effects when given orally to rats [1]. This makes doxantrazole the appropriate choice for proof-of-concept studies exploring oral mast cell stabilization therapy.

Gastrointestinal Mucosal Mast Cell Biology

For researchers studying mucosal mast cells in the intestine—whether in the context of food allergy, inflammatory bowel disease models, or host-parasite interactions—doxantrazole is a functionally validated inhibitor. As demonstrated in direct comparative studies, cromolyn sodium and nedocromil sodium are ineffective at inhibiting histamine secretion from human and rat intestinal mucosal mast cells [1][2]. Doxantrazole, however, potently inhibits both mucosal and connective tissue mast cells, making it the preferred tool for experiments where mucosal mast cell activity must be pharmacologically suppressed [2].

Ischemia-Reperfusion Injury: Mucosal Mast Cell Role

In experimental models of intestinal ischemia-reperfusion (I/R) injury, doxantrazole provides a specific means to probe the role of mucosal mast cells. Studies have shown that doxantrazole prevents I/R-induced mast cell degranulation, granulocyte infiltration, and epithelial barrier dysfunction, whereas ketotifen (a connective tissue mast cell stabilizer) has no protective effect [1]. Therefore, doxantrazole is the compound of choice for studies seeking to delineate the contribution of mucosal versus connective tissue mast cell populations in I/R pathophysiology [1].

Oxidative Stress and Radical Scavenging Assays

When screening for compounds with radical scavenging activity or when requiring a positive control for antioxidant assays in macrophage systems, doxantrazole offers a significant advantage over sodium cromoglycate. Direct comparative data show that doxantrazole is approximately 10-fold more potent than SCG in inhibiting reactive oxygen species generation from alveolar macrophages [1]. This higher potency allows for the use of lower concentrations, reducing potential off-target or cytotoxic effects in cell-based assays.

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